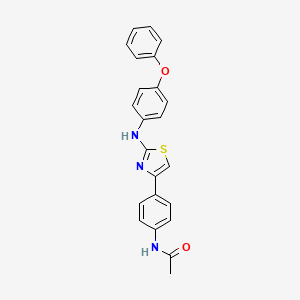![molecular formula C9H18N4 B2665079 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine CAS No. 1856042-19-7](/img/structure/B2665079.png)
3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine, also known as IMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine can inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases.
Effets Biochimiques Et Physiologiques
3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine has been shown to have a range of biochemical and physiological effects in the body. Studies have demonstrated that 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine is its relatively high cost, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine. One area of interest is the development of more efficient synthesis methods for 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine, which could reduce its cost and increase its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine and its potential applications in various fields of scientific research. Finally, more research is needed to investigate the safety and toxicity of 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine, particularly in human subjects.
Méthodes De Synthèse
The synthesis of 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine involves the reaction of 3-isopropyl-1-methyl-1H-pyrazol-5-amine with formaldehyde and methylamine. The resulting product is then treated with hydrochloric acid to obtain 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine. This synthesis method has been reported to yield high purity and good yields of 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine.
Applications De Recherche Scientifique
3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-methyl-5-[[methyl(propan-2-yl)amino]methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-7(2)12(3)6-8-5-9(10)13(4)11-8/h5,7H,6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJORVXSBQOPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=NN(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)


![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2665000.png)
![2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2665002.png)
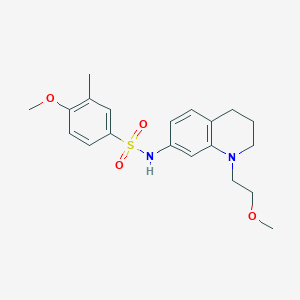
![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)
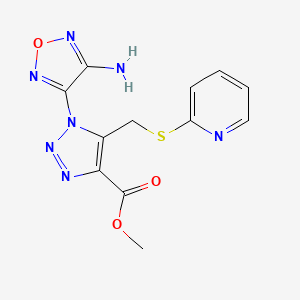
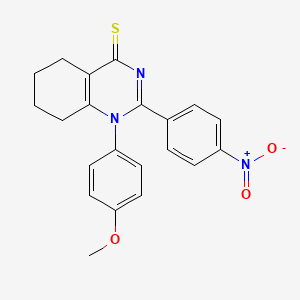
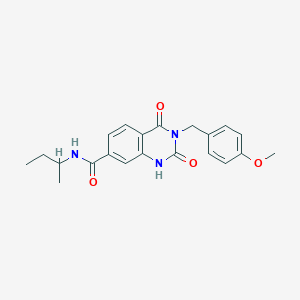
![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2665016.png)
![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2665017.png)
